N-Boc-Trimetazidine-d8 is a deuterated derivative of trimetazidine, a drug primarily used for the treatment of angina pectoris and other cardiovascular conditions. The "N-Boc" designation refers to the N-tert-butoxycarbonyl protection of the amine group in the trimetazidine structure, which is commonly employed in organic synthesis to enhance stability and reactivity. The deuteration (indicated by the "d8") involves substituting hydrogen atoms with deuterium, a heavier isotope of hydrogen, which can be useful in various analytical techniques and studies.
Trimetazidine was first developed in France in the 1960s and is classified as an antianginal agent. It works by improving glucose metabolism in ischemic tissues, thereby enhancing myocardial efficiency. N-Boc-Trimetazidine-d8 is synthesized for research purposes, particularly in pharmacokinetic studies and metabolic profiling, where isotopic labeling aids in tracking compound behavior in biological systems.
The synthesis of N-Boc-Trimetazidine-d8 typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, solvent choice) are crucial for optimizing yield and purity but are often proprietary to manufacturers or detailed in specialized literature.
The molecular structure of N-Boc-Trimetazidine-d8 retains the core trimetazidine framework, which consists of a phenyl ring attached to a piperazine moiety with two ethyl groups. The addition of the N-Boc group modifies the amine functionality:
N-Boc-Trimetazidine-d8 can participate in various chemical reactions relevant to medicinal chemistry:
Technical details such as reaction conditions (e.g., temperature, solvent) are essential for successful transformations and can vary widely depending on the desired end product.
The mechanism of action of N-Boc-Trimetazidine-d8 mirrors that of its parent compound, trimetazidine:
N-Boc-Trimetazidine-d8 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to characterize its structure and confirm purity.
N-Boc-Trimetazidine-d8 has several scientific applications:
N-Boc-Trimetazidine-d8 (C₂₆H₂₇NO₉; MW 497.494) is a deuterium-labeled variant of the anti-ischemic drug trimetazidine, featuring an N-tert-butoxycarbonyl (Boc) protecting group and eight deuterium atoms. The deuterium substitution occurs specifically at the piperazine ring positions (2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine), as confirmed by its molecular formula and spectroscopic data [1] [6]. This strategic isotopic labeling preserves the core pharmacophore—the 2,3,4-trimethoxybenzyl-piperazine motif—while enabling traceability via mass spectrometry. The Boc group modifies the compound's polarity and crystallinity, evidenced by its solid-state properties and solubility profile in organic solvents like methanol and DMSO [2] [6].
Table 1: Structural Features of N-Boc-Trimetazidine-d8
Characteristic | Specification |
---|---|
Molecular Formula | C₂₆H₂₇NO₉ |
Molecular Weight | 497.494 g/mol |
Deuterium Positions | Piperazine ring (2,2,3,3,5,5,6,6-octadeuterated) |
Key Functional Groups | Boc-protected piperazine, trimethoxybenzyl moiety |
Spectroscopic Identifiers | InChI Key VYFLPFGUVGMBEP-IKGFOUCPSA-N (non-deuterated analog) |
The Boc group serves three critical functions in trimetazidine analog synthesis:
Patent CN103554057A details a representative synthesis: reacting deuterated piperazine with 2,3,4-trimethoxybenzyl chloride, followed by Boc protection using di-tert-butyl dicarbonate. The Boc intermediate is purified via silica gel chromatography before deprotection [4].
Deuterium labeling at metabolically vulnerable sites leverages the kinetic isotope effect (KIE), where C-D bonds cleave slower than C-H bonds. In trimetazidine-d8, deuteration targets the piperazine ring—a known metabolic hotspot—yielding two key advantages:
Table 2: Pharmacokinetic Advantages of Deuterated Trimetazidine Analogs
Parameter | Non-deuterated Trimetazidine | Trimetazidine-d8 | Impact |
---|---|---|---|
Metabolic Half-life | ~6 hours | Up to 8 hours | Extended exposure for sustained efficacy |
Bioavailability | ~90% | 95.85% (relative) | Enhanced dose efficiency [5] |
Mass Spectrometry Tags | m/z 339 (parent) | m/z 347 (parent; Δ+8) | Enables multiplexed pharmacokinetic assays |
Deuterated analogs like N-Boc-Trimetazidine-d8 thus serve as indispensable tools for elucidating trimetazidine’s mechanism—shifting cardiac energy metabolism from fatty acid to glucose oxidation via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1